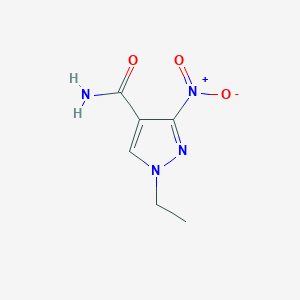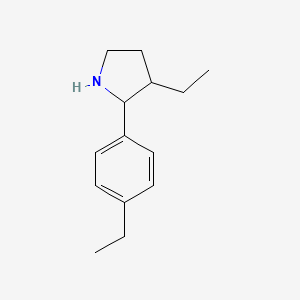
3-Ethyl-2-(4-ethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(4-ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a 4-ethylphenyl group at the second position of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ethylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters. Catalysts and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes back to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
3-Ethyl-2-(4-ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with no substituents, used as a basic building block in organic synthesis.
2-Phenylpyrrolidine: A similar compound with a phenyl group at the second position, known for its biological activity.
3-Methyl-2-(4-methylphenyl)pyrrolidine: A compound with methyl groups instead of ethyl groups, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-ethyl-2-(4-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-11-5-7-13(8-6-11)14-12(4-2)9-10-15-14/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
ZBWLAIZYRGDTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
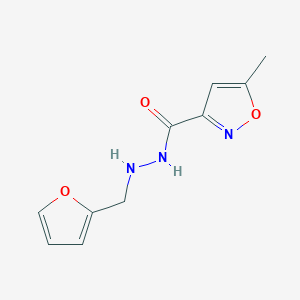
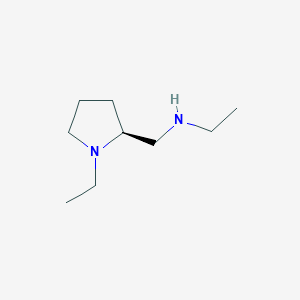

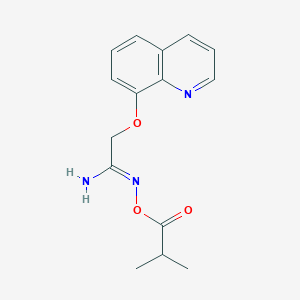
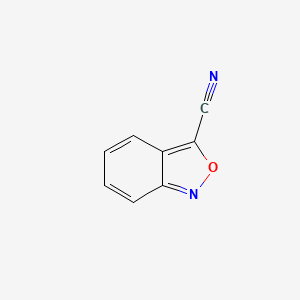


![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
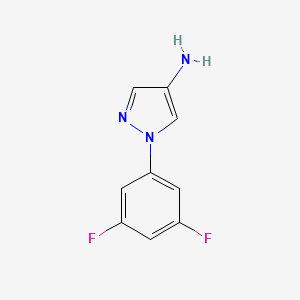
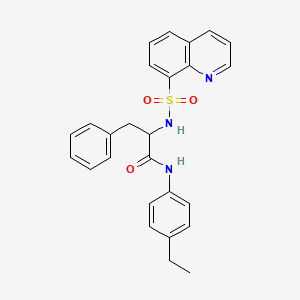
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
